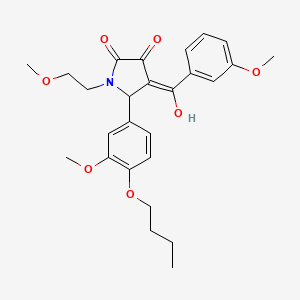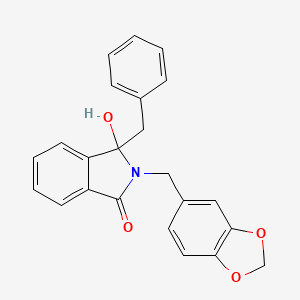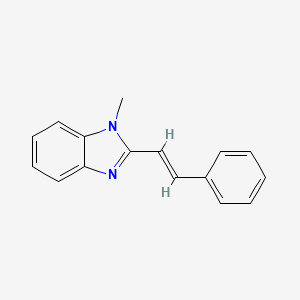![molecular formula C22H28N4O3 B5290539 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is a chemical compound that belongs to the class of pyridinols. It has gained significant attention in the scientific community due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor and serotonin 5-HT1A receptor. It also exhibits affinity for the alpha-1 adrenergic receptor and histamine H1 receptor. These pharmacological actions are responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, norepinephrine, and histamine. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol in lab experiments is its high potency and selectivity for the dopamine D2 receptor and serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol. One of the areas of interest is its potential use in the treatment of schizophrenia, which is a debilitating mental disorder. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The compound can also be further modified to improve its pharmacokinetic properties and reduce its side effects. Additionally, its potential use as a tool for studying the role of dopamine D2 receptor and serotonin 5-HT1A receptor in various physiological and pathological conditions can be explored further.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It exhibits antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. The compound has been extensively studied for its potential use in the treatment of various diseases, and further research is required to establish its efficacy and safety in clinical trials. Its high potency and selectivity for the dopamine D2 receptor and serotonin 5-HT1A receptor make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
合成方法
The synthesis method of 2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol involves the reaction between 4-methoxyphenylpiperazine and 1-benzyl-4-piperidone in the presence of sodium hydride and DMF. This reaction results in the formation of the intermediate compound, which is further reacted with 3-pyridinecarboxylic acid in the presence of EDC and HOBt to yield the final product. The purity and yield of the final product can be improved by using appropriate purification techniques.
科学研究应用
2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in preclinical studies, and further research is required to establish its efficacy and safety in clinical trials.
属性
IUPAC Name |
(3-hydroxypyridin-2-yl)-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-19-8-6-17(7-9-19)24-12-14-25(15-13-24)18-4-3-11-26(16-18)22(28)21-20(27)5-2-10-23-21/h2,5-10,18,27H,3-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYVNDRVACIGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)C4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5290479.png)

![2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)

![2-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5290515.png)

![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
